2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile is a complex heterocyclic compound featuring a pyridine ring with multiple functional groups, including an amino group, a benzyloxy group, and a benzylsulfanyl group. This compound falls under the category of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 448.54 g/mol .
The synthesis of 2-amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile can be approached through various methods:
The technical details often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the product.
The molecular structure of 2-amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile can be represented using various structural formulas:
C1=CC=C(C=C1)COC2=NC(=C(C(=N)C#N)S)C=C2N
XQZJYQKTJXWZEE-UHFFFAOYSA-N
The structure features a pyridine ring substituted at multiple positions, which contributes to its chemical reactivity and potential biological activity .
The compound can undergo various chemical reactions due to its functional groups:
These reactions are essential in modifying the compound for specific applications in drug development and materials science .
The mechanism of action of 2-amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with biological targets. It may act by:
This mechanism is crucial for understanding its potential therapeutic applications in treating diseases like cancer or inflammation .
The physical and chemical properties of 2-amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile include:
Property | Value |
---|---|
Appearance | Solid or crystalline form |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are significant for determining its handling and storage requirements in laboratory settings .
2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile has several scientific uses:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1